molecular formula C10H15NO2 B13456488 2-(5-tert-butyl-1H-pyrrol-3-yl)acetic acid

2-(5-tert-butyl-1H-pyrrol-3-yl)acetic acid

Cat. No.: B13456488
M. Wt: 181.23 g/mol
InChI Key: RYUJIPIYLKZQQS-UHFFFAOYSA-N
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Description

2-(5-tert-butyl-1H-pyrrol-3-yl)acetic acid is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The tert-butyl group attached to the pyrrole ring enhances the compound’s stability and modifies its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-tert-butyl-1H-pyrrol-3-yl)acetic acid typically involves the reaction of tert-butylpyrrole with a suitable acetic acid derivative. One common method is the alkylation of tert-butylpyrrole with bromoacetic acid under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-tert-butyl-1H-pyrrol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(5-tert-butyl-1H-pyrrol-3-yl)acetic acid has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-tert-butyl-1H-pyrrol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety.

    Pyrrole-2-carboxylic acid: Another pyrrole derivative with a carboxylic acid group.

Uniqueness

2-(5-tert-butyl-1H-pyrrol-3-yl)acetic acid is unique due to the presence of the tert-butyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-(5-tert-butyl-1H-pyrrol-3-yl)acetic acid

InChI

InChI=1S/C10H15NO2/c1-10(2,3)8-4-7(6-11-8)5-9(12)13/h4,6,11H,5H2,1-3H3,(H,12,13)

InChI Key

RYUJIPIYLKZQQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CN1)CC(=O)O

Origin of Product

United States

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